2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide
Description
Properties
CAS No. |
303083-34-3 |
|---|---|
Molecular Formula |
C12H9Br2N3O2 |
Molecular Weight |
387.03 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9Br2N3O2/c13-7-4-9(11(15)10(14)5-7)12(18)17-16-6-8-2-1-3-19-8/h1-6H,15H2,(H,17,18)/b16-6+ |
InChI Key |
ZVRSJHNTFYOUOM-OMCISZLKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide typically involves the condensation of 2-amino-3,5-dibromobenzohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the furan ring.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction can yield various de-brominated or hydrogenated products .
Scientific Research Applications
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and furan ring. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of benzohydrazides are highly dependent on substituents. Below is a comparative analysis of key derivatives:
Computational and Corrosion Studies
- HOMO/LUMO Analysis: Schiff bases with electron-withdrawing groups (e.g., -NO₂) exhibit lower ELUMO values, enhancing corrosion inhibition by facilitating electron donation to metal surfaces .
- Thermodynamic Stability: Brominated derivatives show higher thermal stability (decomposition >250°C) compared to non-halogenated analogues .
Biological Activity
2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide is CHBrNO, with a molecular weight of approximately 359.01 g/mol. The compound features a furan ring, which is known for its biological reactivity, particularly in the formation of reactive intermediates that can interact with various biomolecules.
Antimicrobial Activity
Studies have indicated that derivatives of benzohydrazide compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide have shown inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against biofilms |
Anticancer Activity
Research has demonstrated that hydrazone derivatives possess anticancer properties. The compound's structure allows it to interact with DNA and inhibit cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induces apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest in G1 phase |
The biological activity of 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It has been suggested that such compounds can inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : The hydrazone moiety can intercalate into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Properties
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives, including those structurally related to 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide. Results showed promising activity against resistant strains of bacteria, indicating potential for therapeutic applications .
Anticancer Efficacy Assessment
In a recent investigation into the anticancer properties of benzohydrazide derivatives, researchers found that the compound significantly inhibited the growth of several cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity suggests a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
